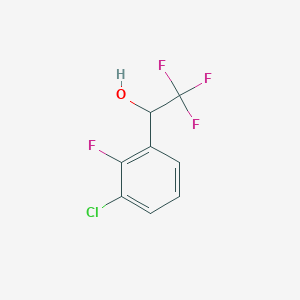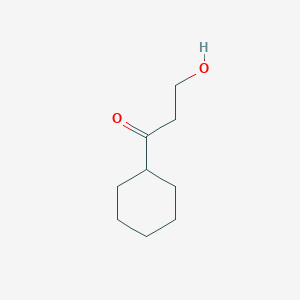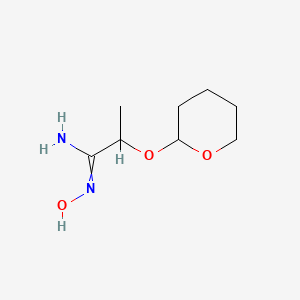
1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C11H9BrFN and a molecular weight of 254.1 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a cyclobutanecarbonitrile moiety.
Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and cyclobutanecarbonitrile.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Synthetic Route: The synthetic route may include steps such as halogenation, nucleophilic substitution, and cyclization to form the desired product.
Chemical Reactions Analysis
1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, it can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst.
Cyclization: The cyclobutanecarbonitrile moiety can participate in cyclization reactions to form various cyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms may enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile: This compound has a cyclopropane ring instead of a cyclobutane ring, which may result in different chemical properties and reactivity.
1-(4-Bromo-2-fluorophenyl)cyclobutanecarbonitrile: The position of the fluorine atom is different, which can affect the compound’s chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and applications.
Properties
Molecular Formula |
C11H9BrFN |
|---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9BrFN/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 |
InChI Key |
YLVQAMYPEFTSOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


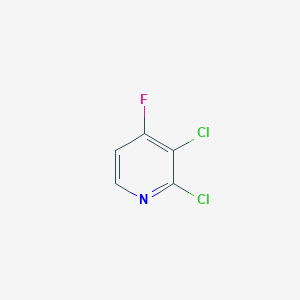
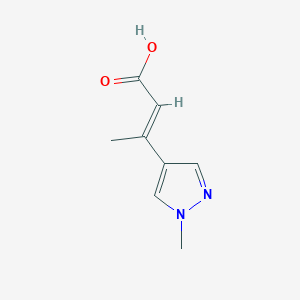

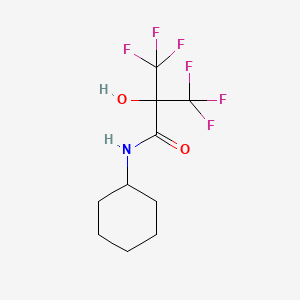
![Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11719973.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile](/img/structure/B11719992.png)
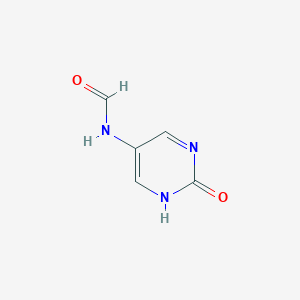
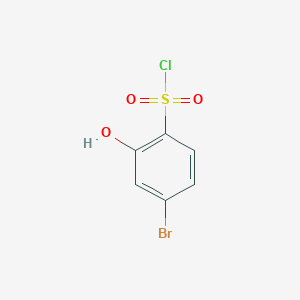

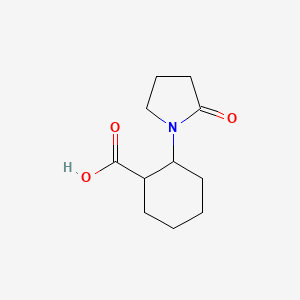
![1-bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B11720032.png)
